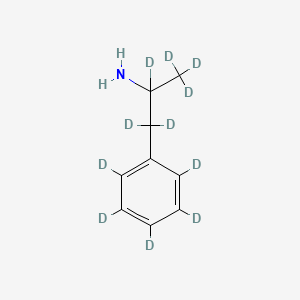
Amphetamine-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amphetamine-d11 is a deuterium-labeled analog of amphetamine, a stimulant of the phenethylamine class. This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify amphetamine levels in various biological samples such as urine, serum, or plasma . The deuterium labeling helps in distinguishing the compound from its non-labeled counterpart during analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents . The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of Amphetamine-d11 follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuterium incorporation. Quality control measures are stringent to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Amphetamine-d11 undergoes various chemical reactions similar to its non-labeled counterpart. These include:
Oxidation: Conversion to phenylacetone and subsequently to benzoic acid.
Reduction: Formation of phenylethylamine.
Substitution: N-alkylation to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Benzoic acid.
Reduction: Phenylethylamine.
Substitution: Various N-alkylated amphetamine derivatives.
Scientific Research Applications
Amphetamine-d11 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of amphetamine levels in biological samples.
Forensic Analysis: Helps in the detection and quantification of amphetamine in forensic toxicology.
Clinical Toxicology: Used in clinical settings to monitor amphetamine levels in patients undergoing treatment for attention-deficit hyperactivity disorder (ADHD) or narcolepsy.
Sports Testing: Employed in anti-doping tests to detect illicit use of amphetamines by athletes.
Mechanism of Action
Amphetamine-d11, like amphetamine, exerts its effects by increasing the concentration of neurotransmitters such as dopamine and norepinephrine in the brain . It achieves this by:
Inhibiting Reuptake: Blocking the reuptake of dopamine and norepinephrine into presynaptic neurons.
Promoting Release: Stimulating the release of these neurotransmitters from presynaptic vesicles.
Inhibiting Monoamine Oxidase: Reducing the breakdown of neurotransmitters by inhibiting monoamine oxidase.
Comparison with Similar Compounds
Amphetamine-d11 is unique due to its deuterium labeling, which distinguishes it from other amphetamine analogs. Similar compounds include:
Amphetamine: The non-labeled version used in ADHD treatment.
Methamphetamine: A more potent stimulant with higher abuse potential.
3,4-Methylenedioxymethamphetamine (MDMA): Known for its psychoactive effects.
Conclusion
This compound is a valuable compound in analytical chemistry and various scientific research fields. Its unique deuterium labeling allows for precise quantification and analysis, making it indispensable in forensic, clinical, and sports testing applications.
Properties
CAS No. |
73758-24-4 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
146.27 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexadeuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine |
InChI |
InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i1D3,2D,3D,4D,5D,6D,7D2,8D |
InChI Key |
KWTSXDURSIMDCE-AAFMOIDSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])N)[2H])[2H] |
Canonical SMILES |
CC(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


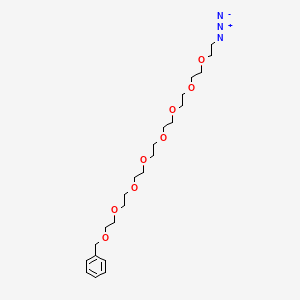


![2-(Furan-2-yl)-N5-(2-methoxybenzyl)thiazolo[5,4-d]pyrimidine-5,7-diamine](/img/structure/B11936319.png)


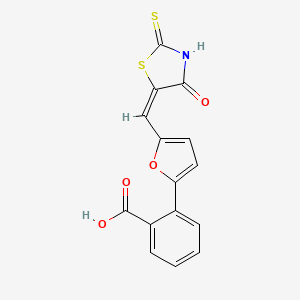
![methyl 2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11936357.png)
![2-Amino-2-(hydroxymethyl)propane-1,3-diol;3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid](/img/structure/B11936361.png)
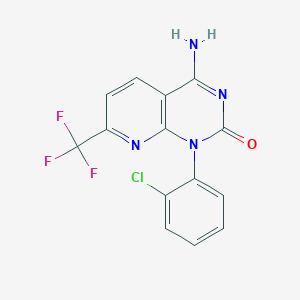
![[(3S,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B11936397.png)
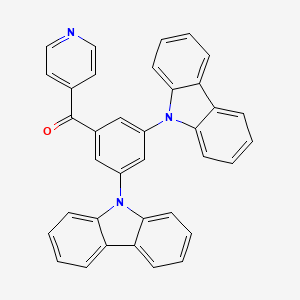

![[1-(Trimethylsilyl)cyclopropyl]methanol](/img/structure/B11936413.png)
